molecular formula C11H19N3O3 B1413560 tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate CAS No. 1936171-23-1

tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate

Cat. No.: B1413560
CAS No.: 1936171-23-1
M. Wt: 241.29 g/mol
InChI Key: FDCJABQHRJNRQU-UHFFFAOYSA-N
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Description

Tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C11H19N3O3 and its molecular weight is 241.29 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 3-oxo-hexahydro-1H-pyrazolidino[3,4-c]pyridine-6-carboxylate (CAS No. 1936171-23-1) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its synthesis, structural characteristics, and biological effects based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H19_{19}N3_3O3_3, with a molecular weight of 241.29 g/mol. The compound features a pyrazolidine ring fused to a pyridine system, which is known to influence its biological properties.

Structural Characteristics

The crystal structure analysis reveals that the pyrazole ring is nearly planar, with a maximum deviation of 0.005 Å. The dihedral angle between the pyrazole and piperidine rings is approximately 5.69°, indicating a stable conformation conducive to biological activity. Intermolecular hydrogen bonds contribute to the formation of dimers and two-dimensional arrays in the solid state, enhancing its stability and potential interactions with biological targets .

Pharmacological Potential

Research indicates that compounds containing the hexahydro-pyridine structure exhibit a variety of pharmacological activities, including:

  • Antihypertensive effects : Similar structures have been utilized in drugs like nifedipine, which act as calcium channel blockers .
  • Neuroprotective properties : Studies suggest that derivatives can protect against neurodegenerative diseases .
  • Anticancer activity : Compounds with similar frameworks have shown promise in inhibiting cancer cell proliferation .

Case Studies and Experimental Findings

  • In Vitro Studies :
    • A study conducted on related compounds demonstrated significant inhibition of inflammatory mediators, suggesting that this compound may possess anti-inflammatory properties .
    • Another investigation into the cytotoxic effects of similar compounds revealed that they could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .
  • Structure-Activity Relationships (SAR) :
    • Variations in substituents on the pyridine ring were shown to affect the potency of biological activity. For instance, modifications at positions 2 and 6 significantly influenced neuroprotective effects .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntihypertensiveCalcium channel blockade
NeuroprotectiveProtection against neurodegeneration
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of inflammatory mediators

Properties

IUPAC Name

tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-11(2,3)17-10(16)14-5-4-7-8(6-14)12-13-9(7)15/h7-8,12H,4-6H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCJABQHRJNRQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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